molecular formula C23H22ClN3OS B2519240 3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034282-79-4

3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2519240
CAS No.: 2034282-79-4
M. Wt: 423.96
InChI Key: LTLRVLDHRRBZNW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidinone family, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 2-((4-Chlorobenzyl)thio) group: The thioether linkage and electron-withdrawing chlorine atom may stabilize the molecule and influence receptor binding.
  • 7-Phenyl group: Aromatic substitution likely contributes to π-π stacking interactions in biological targets.
  • Molecular formula: C26H23ClN4OS (molecular weight ~458.0 g/mol) .

Properties

IUPAC Name

3-butyl-2-[(4-chlorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3OS/c1-2-3-13-27-22(28)21-20(19(14-25-21)17-7-5-4-6-8-17)26-23(27)29-15-16-9-11-18(24)12-10-16/h4-12,14,25H,2-3,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLRVLDHRRBZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butyl Group: This can be achieved through alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Chlorobenzylthio Moiety: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, often facilitated by a base such as sodium hydride.

    Addition of the Phenyl Group: This can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated reagents, bases, and catalysts such as palladium or copper are often used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.

Biology

Biologically, 3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Position 3 Substituent Molecular Weight (g/mol) Key Properties
Target compound Butyl 458.0 High lipophilicity
3-(2-Methoxybenzyl) analog () 2-Methoxybenzyl 506.0 Increased steric bulk; methoxy group may enhance solubility
3-Ethyl derivative () Ethyl Not reported Reduced hydrophobicity compared to butyl

Modifications at Position 2 (Thioether Group)

Compound Name Position 2 Substituent Molecular Weight (g/mol) Key Properties
Target compound 4-Chlorobenzylthio 458.0 Chlorine enhances electronic stability
4-Fluorobenzylthio analog () 4-Fluorobenzylthio 351.4 Fluorine’s electronegativity may alter binding affinity
2-Chloro-4-fluorobenzylthio () 2-Chloro-4-fluorobenzylthio 506.0 Dual halogenation increases steric and electronic effects

Core Structure Comparisons

Compound Name Core Structure Key Features
Target compound Pyrrolo[3,2-d]pyrimidinone Bicyclic, planar structure
Thieno[3,2-d]pyrimidinone () Thienopyrimidinone Sulfur atom in place of nitrogen; altered electronic profile
Imidazo[1,2-c]pyrimidinium () Imidazo-pyrimidinium chloride Charged species; used in cyclization reactions

Physicochemical Properties

  • Solubility : The 4-chlorobenzylthio group in the target compound may reduce aqueous solubility compared to 4-fluoro analogs () .
  • Stability : Thioether linkage likely more stable than oxygen analogs but susceptible to oxidation.

Biological Activity

3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological versatility. The presence of the butyl and chlorobenzyl groups enhances its lipophilicity and biological interactions.

Chemical Formula: C19H20ClN3OS
Molecular Weight: 367.90 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It acts as a modulator for certain receptors, potentially influencing cellular signaling pathways.
  • Antioxidant Activity: Some studies suggest that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Biological Assays and Findings

Recent studies have evaluated the biological activity of 3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one through various assays. The following table summarizes key findings from recent research:

Study ReferenceBiological Activity AssessedIC50 Value (µM)Remarks
Antitumor activity49.85Significant cell apoptosis in cancer cell lines
Enzyme inhibition0.067Inhibition of Aurora-A kinase
Antioxidant activityNot specifiedDemonstrated protective effects against oxidative stress

Case Studies

  • Antitumor Activity:
    A study conducted by Xia et al. demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involved induction of apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition:
    Research by Liu et al. highlighted the compound's ability to inhibit Aurora-A kinase with an IC50 value of 0.067 µM. This inhibition is crucial as Aurora kinases are often overexpressed in tumors and are associated with poor prognosis.
  • Antioxidant Properties:
    Another investigation revealed that the compound could scavenge free radicals effectively, thereby reducing oxidative stress markers in vitro. This property suggests potential applications in neurodegenerative diseases where oxidative stress plays a pivotal role.

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